molecular formula C9H6FN B087247 6-Fluoroisoquinoline CAS No. 1075-11-2

6-Fluoroisoquinoline

Cat. No. B087247
CAS RN: 1075-11-2
M. Wt: 147.15 g/mol
InChI Key: ALLJCJZVQMDEHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Fluoroisoquinoline and its derivatives involves complex chemical reactions, highlighting the versatility of fluoroisoquinoline compounds in chemical synthesis. For instance, a straightforward procedure for the synthesis of 8-fluoro-3,4-dihydroisoquinoline has been described, which utilizes directed ortho-lithiation reactions. This intermediate plays a critical role in various transformations, demonstrating the adaptability of fluoroisoquinoline in synthesizing potential central nervous system drug candidates (Hargitai et al., 2018). Additionally, the synthesis of 6-fluoroquinoline derivatives has shown significant antiplasmodial activity, underscoring the potential of these compounds in medicinal chemistry (Hochegger et al., 2019).

Molecular Structure Analysis

The crystal structure analysis of fluorine-substituted isoquinolines reveals the impact of fluorine atoms on the molecular configuration and intermolecular interactions. Such studies are crucial for understanding the packing features associated with organic fluorine in crystal engineering (Choudhury & Row, 2006).

Chemical Reactions and Properties

6-Fluoroisoquinoline participates in various chemical reactions, showcasing its reactivity and utility in synthesizing complex molecular structures. For example, the cycloaddition reactions of isoquinolinium salts with 3-nitrochromenes offer a diastereoselective synthetic procedure for functionalized fluorene derivatives, highlighting the chemical versatility of 6-Fluoroisoquinoline compounds (Fang & Yan, 2013).

Scientific Research Applications

  • 6-Fluoroisoquinoline derivatives have been explored for their biological activity, with some showing pharmacological similarities to papaverine, a drug used to treat spasms in blood vessels and other smooth muscles (Belsten & Dyke, 1968).

  • Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240) is a potent and selective PET radiopharmaceutical for detecting human neurofibrillary tangles, associated with Alzheimer's disease, indicating its potential use in neuroimaging and diagnosis (Collier et al., 2017); (Lohith et al., 2018).

  • 6-Fluoroisoquinoline-based compounds, like 6-fluoroquinolones, have been extensively studied for their antimicrobial properties, particularly against gram-negative bacilli and cocci, and have been used in treatments for systemic infections (Wolfson & Hooper, 1985); (Koga et al., 1980).

  • Modifications of 6-fluoroquinoline structures have demonstrated antiplasmodial activity, showcasing potential for malaria treatment (Hochegger et al., 2019).

  • Some 6-fluoroisoquinoline compounds have shown antiproliferative activity against various cancer cell lines, indicating their potential in cancer therapy (Elhemely et al., 2022).

  • 6-Fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has been studied for its cytotoxicity and anti-cancer reactivity, as well as its immunomodulatory properties, indicating its potential in immunotherapy and cancer treatment (Jantová et al., 2018).

  • Novel fluorophores based on 6-fluoroisoquinoline have been developed for fluorescence studies and show potential for use in biochemical assays (Singh & Singh, 2007).

  • The pharmacokinetics and pharmacodynamics of 6-fluoroquinolones have been extensively studied, highlighting their potential for use in both human and veterinary medicine (Nix & Schentag, 1988).

Safety And Hazards

6-Fluoroisoquinoline is harmful if swallowed and causes skin irritation. It also causes serious eye irritation and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment while handling this compound .

Future Directions

Fluorinated isoquinolines, including 6-Fluoroisoquinoline, have attracted a great deal of attention over the past several decades due to their unique bioactivities . They are important components of pharmaceuticals and materials, and thus, their study and development are expected to continue in the future .

properties

IUPAC Name

6-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN/c10-9-2-1-8-6-11-4-3-7(8)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLJCJZVQMDEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10619526
Record name 6-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroisoquinoline

CAS RN

1075-11-2
Record name 6-Fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10619526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

41.6 g of AlCl3 were suspended in 400 mL of dichloromethane. At room temperature, a solution of 22.95 g N-(2,2-dimethoxy-ethyl)-N-(4-fluoro-benzyl)-4-methyl-benzenesulfonamide (2) in 150 ml of dichloromethane was added. Stirring was continued at room temperature overnight, the solution was poured on ice, the layers were separated, the aqueous phase was extracted twice with dichloromethane and the combined organic layers were then extracted twice with sodium bicarbonate solution. The organic layer was dried over magnesium sulfate, evaporated to dryness and the obtained crude product (8.75 g) was purified by silica gel chromatography to yield 2.74 g of compound 3. Rt=0.30 min (Method C). Detected mass: 148.1 (M+H+).
Name
Quantity
41.6 g
Type
reactant
Reaction Step One
Name
N-(2,2-dimethoxy-ethyl)-N-(4-fluoro-benzyl)-4-methyl-benzenesulfonamide
Quantity
22.95 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
A Roe, CE Teague Jr - Journal of the American Chemical Society, 1951 - ACS Publications
… The synthesis of 1-, 3-, 4- and 5fluoroisoquinoline and the attempted synthesis of 6-fluoroisoquinoline is reported in this paper. The diazonium fluoborates, intermediates in the …
Number of citations: 25 pubs.acs.org
GC Midya, S Paladhi, S Bhowmik, S Saha… - Organic & Biomolecular …, 2013 - pubs.rsc.org
… 5 shows that the HOMO is distributed from the pyrrolidine (maximum probability density) to the triazole rings while the LUMO wavefunction was found to be from the 6-fluoroisoquinoline (…
Number of citations: 41 pubs.rsc.org
CE Teague Jr, A Roe - Journal of the American Chemical Society, 1951 - ACS Publications
… Attempted Preparation of 6-Fluoroisoquinoline.—pFluorobenzalaminoacetal (formed by the condensation ofpfluorobenzaldehyde and … tion of 6-fluoroisoquinoline are reported. …
Number of citations: 44 pubs.acs.org
M Bellas, H Suschitzky - Journal of the Chemical Society (Resumed), 1964 - pubs.rsc.org
IN continuing the study of fluorine-substituted, heterocyclic N-oxides all monofluoroisoquinolines were prepared. The 1-isomer (I; R= F) could not be obtained by a Schiemann reaction …
Number of citations: 12 pubs.rsc.org
RS Matthews, AN Matthews - Journal of Fluorine Chemistry, 2000 - Elsevier
… A further singly-substituted compound was 1,3,4,5,7,8-hexachloro-6-fluoroisoquinoline {16}, a singlet at −93.7 and 3 ppm upshift from F6 in compound {13}. Singly-substituted peaks for …
Number of citations: 4 www.sciencedirect.com
T Fujita, J Ichikawa - Fluorine in Heterocyclic Chemistry Volume 2: 6 …, 2014 - Springer
… Among napthyridinones, compounds bearing a 6-fluoroisoquinoline substructure exhibited extraordinary potency as JAK2 inhibitors [85]. Besides above-mentioned fluorinated …
Number of citations: 2 link.springer.com
L Wang, L Duan, Y Wang, MSG Ahlquist… - Chemical …, 2014 - pubs.rsc.org
… The variation of these E 1/2 (Ru III/II ) values reflects different electron-donating abilities of the axial ligands: phthalazine > 6-bromophthalazine > isoquinoline > 6-fluoroisoquinoline. …
Number of citations: 174 pubs.rsc.org
JC Belsten, SF Dyke - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… The latter isoquinoline was also prepared from 6-fluoroisoquinoline 7 through its derived Reissert compound.8 These products were shown to be identical with those obtained by …
Number of citations: 3 pubs.rsc.org
AM Walji, ED Hostetler, H Selnick, Z Zeng… - Journal of medicinal …, 2016 - ACS Publications
… To a stirred solution of 1,3-dichloro-6-fluoroisoquinoline (10c) (28 g, 130 mmol) in acetic acid (500 mL) and hydriodic acid (250 mL, 55% w/w aqueous solution) was added red …
Number of citations: 163 pubs.acs.org
S Maiti, P Saha, T Das, I Bessi, H Schwalbe… - Bioconjugate …, 2018 - ACS Publications
… Our results show that 6-fluoroisoquinoline derivatives IQ1 and IQ2 can inhibit telomerase activity by selectivity interacting with human telomeric G-quadruplex. FRET melting analysis …
Number of citations: 26 pubs.acs.org

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